An In-depth Technical Guide to Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1)
An In-depth Technical Guide to Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, a key intermediate in the synthesis of various organic compounds, most notably the antiarrhythmic drug Dofetilide.[1][2][3] This document delves into the compound's chemical and physical properties, provides a detailed, field-proven synthetic protocol, and offers a thorough analysis of its spectral data for characterization. Furthermore, it touches upon its potential applications and safety considerations, serving as a vital resource for professionals in organic synthesis and pharmaceutical development.
Introduction
Acetamide, N-[2-(4-nitrophenyl)ethyl]-, also known as N-(4-nitrophenethyl)acetamide, is a nitro-aromatic compound with the chemical formula C₁₀H₁₂N₂O₃.[4] Its molecular structure features a 4-nitrophenyl group attached to an ethylamine backbone, which is in turn N-acetylated. This unique combination of a nitroaromatic ring and an acetamide functional group makes it a versatile building block in organic synthesis. The primary and most well-documented application of this compound is as a crucial intermediate in the multi-step synthesis of Dofetilide, a potent potassium channel blocker used in the treatment of cardiac arrhythmias.[2][3] Understanding the synthesis, purification, and characterization of this intermediate is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the physicochemical properties of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 6270-07-1 | [4] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 138-142 °C | [5] |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in methanol and ethanol.[5] Insoluble in water. | |
| IUPAC Name | N-[2-(4-nitrophenyl)ethyl]acetamide | [4] |
| Synonyms | N-(4-nitrophenethyl)acetamide, N-Acetyl-2-(4-nitrophenyl)ethylamine | [6] |
Synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]-
The synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- can be efficiently achieved through the N-acetylation of 2-(4-nitrophenyl)ethylamine. This method is generally preferred due to the commercial availability of the starting amine and the straightforward nature of the acylation reaction.
Synthetic Scheme
Caption: Synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]-.
Experimental Protocol: N-Acetylation of 2-(4-nitrophenyl)ethylamine
This protocol describes a robust and scalable method for the synthesis of the target compound.
Materials:
-
2-(4-nitrophenyl)ethylamine (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-nitrophenyl)ethylamine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the solution and stir for 5-10 minutes.
-
Acetylation: Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product as a crystalline solid.[1][5] This self-validating system of purification ensures the removal of unreacted starting materials and by-products, leading to a high-purity final compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Acetamide, N-[2-(4-nitrophenyl)ethyl]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.18 (d, J = 8.8 Hz, 2H): These two protons correspond to the aromatic protons ortho to the nitro group. The doublet splitting is due to coupling with the adjacent meta protons. The downfield shift is a direct consequence of the strong electron-withdrawing nature of the nitro group.
-
δ ~7.40 (d, J = 8.8 Hz, 2H): These two protons are the aromatic protons meta to the nitro group. They appear as a doublet due to coupling with the ortho protons.
-
δ ~5.7 (br s, 1H): This broad singlet is characteristic of the amide N-H proton. Broadening is often observed due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
-
δ ~3.6 (q, J = 6.8 Hz, 2H): This quartet represents the two protons of the methylene group adjacent to the amide nitrogen (-CH₂-NH-). The splitting into a quartet is due to coupling with the adjacent methylene group.
-
δ ~2.9 (t, J = 6.8 Hz, 2H): This triplet corresponds to the two protons of the methylene group attached to the aromatic ring (Ar-CH₂-). The triplet splitting arises from coupling with the neighboring methylene group.
-
δ ~1.9 (s, 3H): This sharp singlet is assigned to the three protons of the acetyl methyl group (-CO-CH₃). The absence of splitting indicates no adjacent protons.
¹³C NMR (100 MHz, CDCl₃):
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δ ~170.0: Carbonyl carbon of the acetamide group.
-
δ ~147.0: Aromatic carbon bearing the nitro group (C-NO₂).
-
δ ~146.5: Quaternary aromatic carbon.
-
δ ~129.5 (2C): Aromatic carbons ortho to the nitro group.
-
δ ~124.0 (2C): Aromatic carbons meta to the nitro group.
-
δ ~41.0: Methylene carbon adjacent to the amide nitrogen (-CH₂-NH-).
-
δ ~35.0: Methylene carbon attached to the aromatic ring (Ar-CH₂-).
-
δ ~23.0: Methyl carbon of the acetyl group (-CO-CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (Amide) | Stretching |
| ~3100 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1590, 1490 | C=C (Aromatic) | Stretching |
| ~1520 | N-O (Nitro) | Asymmetric Stretching |
| ~1345 | N-O (Nitro) | Symmetric Stretching |
The presence of a strong absorption band around 1640 cm⁻¹ (Amide I) is a clear indication of the carbonyl group in the acetamide functionality. The characteristic asymmetric and symmetric stretching vibrations of the nitro group around 1520 cm⁻¹ and 1345 cm⁻¹ confirm its presence on the aromatic ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 208. The presence of a peak at this m/z value corresponds to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (CH₃CO•): A fragment at m/z = 165 [M - 43]⁺ can be observed, corresponding to the loss of the acetyl radical.
-
Cleavage of the C-C bond between the ethyl chain and the aromatic ring: This can lead to the formation of the 4-nitrobenzyl cation at m/z = 136.
-
McLafferty-type rearrangement: Although less common for this specific structure, it could potentially lead to a fragment at m/z = 59, corresponding to acetamide.
-
Caption: Key fragmentation pathways of Acetamide, N-[2-(4-nitrophenyl)ethyl]-.
Applications and Future Perspectives
The primary application of Acetamide, N-[2-(4-nitrophenyl)ethyl]- lies in its role as a key building block in the synthesis of pharmaceuticals, most notably Dofetilide.[2][3] Its bifunctional nature, possessing both a reactive nitro group and a stable acetamide moiety, allows for selective chemical transformations. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the acetamide group can be hydrolyzed under specific conditions if required. This versatility makes it a valuable intermediate for the synthesis of a range of more complex molecules.
Future research may explore the potential biological activities of this compound itself or its derivatives. The presence of the nitrophenyl group suggests potential for bioreductive activation, a strategy employed in the design of certain anticancer and antimicrobial agents.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1) is a fundamentally important intermediate in synthetic organic chemistry, with a well-established role in the pharmaceutical industry. This technical guide has provided a detailed overview of its properties, a practical and reliable synthetic protocol, and a comprehensive analysis of its spectral characteristics. The information presented herein is intended to empower researchers and drug development professionals with the necessary knowledge to confidently synthesize, characterize, and utilize this valuable compound in their endeavors.
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